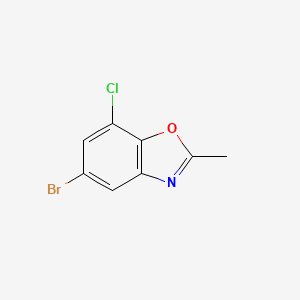

5-Bromo-7-cloro-2-metil-1,3-benzoxazol

Descripción general

Descripción

5-Bromo-7-chloro-2-methyl-1,3-benzoxazole is a useful research compound. Its molecular formula is C8H5BrClNO and its molecular weight is 246.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Descubrimiento de Fármacos

- Actividades Biológicas: El compuesto exhibe un amplio rango de sustratos y funcionalización, lo que lleva a diversas actividades biológicas:

Estudios de Inhibición Enzimática

- Acetilcolinesterasa (AChE) y Butirilcolinesterasa (BuChE): La presencia de sustituyentes específicos en el anillo benzoxazol influye en la actividad inhibitoria. Por ejemplo:

Ciencia de Materiales y Aplicaciones Industriales

- Estrategias Sintéticas: Los investigadores han desarrollado metodologías sintéticas bien organizadas para el benzoxazol utilizando 2-aminofenol con varios reactivos (aldehídos, cetonas, ácidos, alcoholes, isotiocianatos, orto-ésteres y alquinonas) en diferentes condiciones y catalizadores (nanocatalizadores, catalizadores metálicos y catalizadores de líquidos iónicos) .

Biología Química y Bioaplicabilidad

- Bioaplicabilidad: Investigar sus efectos contra diversas enfermedades es un área de investigación en curso .

Estudios Antioxidantes

- Los investigadores han evaluado el potencial antioxidante de los derivados del benzoxazol, incluido el 5-Bromo-7-cloro-2-metil-1,3-benzoxazol .

Uso Industrial y de Investigación

En resumen, el this compound es un compuesto multifacético con aplicaciones prometedoras en el descubrimiento de fármacos, la ciencia de los materiales y la biología química. Los investigadores continúan explorando su potencial en varios campos, lo que lo convierte en un área de estudio emocionante . Si necesita más detalles o tiene alguna pregunta adicional, ¡no dude en preguntar!

Mecanismo De Acción

Target of Action

Benzoxazole derivatives have been known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer effects . Therefore, it can be inferred that 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole may interact with various biological targets depending on its specific pharmacological activity.

Mode of Action

Benzoxazole derivatives are known to interact with their targets and cause changes that result in their observed pharmacological effects . The specific interactions and changes caused by 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole would depend on its specific targets and the nature of its pharmacological activity.

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by benzoxazole derivatives , it can be inferred that 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole may affect multiple biochemical pathways. The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

Based on the known pharmacological activities of benzoxazole derivatives , it can be inferred that the compound may have various effects at the molecular and cellular levels, depending on its specific targets and mode of action.

Análisis Bioquímico

Biochemical Properties

5-Bromo-7-chloro-2-methyl-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the presence of 5-bromo and 7-chloro substituents on the benzoxazole ring has been shown to exhibit high inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine

Cellular Effects

5-Bromo-7-chloro-2-methyl-1,3-benzoxazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, it has shown antimicrobial activity against a range of bacterial and fungal strains, suggesting its potential use as an antimicrobial agent .

Molecular Mechanism

The molecular mechanism of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with AChE and BuChE results in the inhibition of these enzymes, thereby increasing the levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are typically reduced.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have shown that the compound’s efficacy and safety profile are dose-dependent, necessitating careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

5-Bromo-7-chloro-2-methyl-1,3-benzoxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are essential for its biotransformation and elimination . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, its localization and accumulation in specific tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

5-Bromo-7-chloro-2-methyl-1,3-benzoxazole exhibits specific subcellular localization, which affects its activity and function. It is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the endoplasmic reticulum or mitochondria may influence its role in cellular processes such as protein synthesis or energy metabolism .

Propiedades

IUPAC Name |

5-bromo-7-chloro-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZVBVOJGPFUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226070-17-2 | |

| Record name | 5-bromo-7-chloro-2-methyl-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

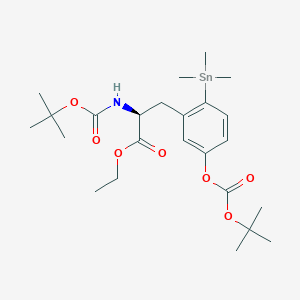

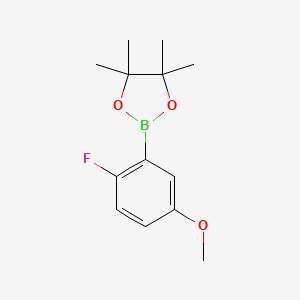

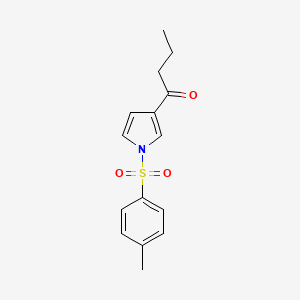

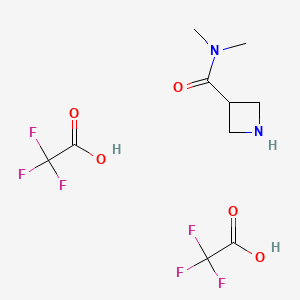

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

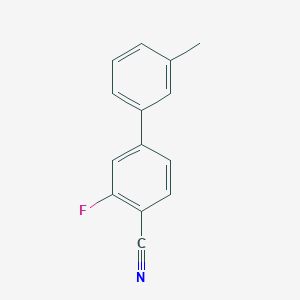

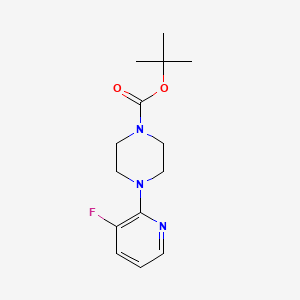

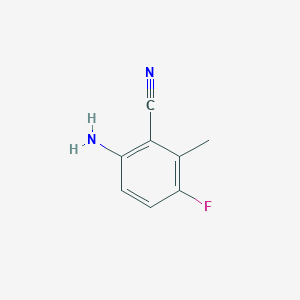

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)

![1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B1445530.png)